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Compound of Interest

Compound Name: Azidotrimethylsilane

Cat. No.: B126382

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and seminal synthesis of azidotrimethylsilane
((CHs)3SiNs), a pivotal reagent in modern organic chemistry. We delve into the foundational
publications that first described its preparation, providing detailed experimental protocols and
key analytical data from its initial characterization.

Discovery and Early Synthesis

The first documented synthesis of azidotrimethylsilane was reported by L. Birkofer, A. Ritter,
and P. Richter in 1963. Their method involved the reaction of trimethylsilyl chloride with lithium
azide in a sealed tube. Shortly after, in 1964, J. S. Thayer and R. West published a more
detailed account of their independent synthesis, which also utilized the reaction of an alkali
metal azide with a triorganosilyl halide. A well-documented and reliable procedure was later
published in Organic Syntheses by L. Birkofer and P. Wegner, which has become a standard
method for the preparation of this versatile reagent.

This guide focuses on the robust and accessible method developed by Birkofer and Wegner,
which provides a high yield of pure azidotrimethylsilane.

Quantitative Data Summary

The following table summarizes the key quantitative data for azidotrimethylsilane as reported
in early publications.
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Property Value

Yield 85%

Boiling Point 95-99 °C

Density (g/cm?3 at 20°C) 0.876

Refractive Index (n2°/D) 1.415

Infrared (IR) Absorption ~2140 cm~1 (strong, azide stretch)
1H NMR (delta) ~0.2 ppm (singlet, 9H)

13C NMR (delta) ~1.94 ppm

Experimental Protocol: First Synthesis (Birkofer and
Wegner Method)

This section provides a detailed methodology for the synthesis of azidotrimethylsilane based
on the procedure published in Organic Syntheses.

Materials:

e Sodium azide (NaNs)

e Chlorotrimethylsilane ((CHs)sSiCl)

o Diethylene glycol dimethyl ether (diglyme), freshly distilled
Equipment:

1-liter three-necked flask

Mechanical stirrer

Reflux condenser with a drying tube

Addition funnel with a pressure-equalizing arm
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e Heating mantle

o Standard distillation apparatus
e Vacuum trap cooled to -78 °C
Procedure:

» Reaction Setup: A 1-liter, three-necked flask equipped with a mechanical stirrer, a reflux
condenser fitted with a drying tube, and an addition funnel is thoroughly dried and
assembled while warm. The apparatus is purged with dry nitrogen.

o Charging the Flask: The flask is charged with 81 g (1.25 mol) of sodium azide and 500 ml of
freshly distilled diethylene glycol dimethyl ether.

» Addition of Chlorotrimethylsilane: 108.6 g (1.00 mol) of chlorotrimethylsilane is added rapidly
to the stirred slurry of sodium azide.

o Reaction: The reaction mixture is heated to and maintained at 70 °C with continuous stirring
for 60 hours.

« |solation of Crude Product: After the heating period, the mixture is cooled to 30 °C. The reflux
condenser and addition funnel are replaced with gas inlet tubes. A vacuum (15-20 mm Hg) is
applied, and the product is distilled at 30 °C into a vacuum trap cooled with a dry ice/acetone
bath (-78 °C). This process takes approximately 5 hours.

 Purification: The crude azidotrimethylsilane collected in the trap is then purified by
fractional distillation at atmospheric pressure. The fraction boiling between 95-99 °C is
collected, yielding approximately 98 g (85%) of pure azidotrimethylsilane.

Synthesis Workflow

The logical flow of the first synthesis of azidotrimethylsilane is depicted in the following
diagram.
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Caption: Workflow of the Birkofer and Wegner synthesis of azidotrimethylsilane.

 To cite this document: BenchChem. [Pioneering Synthesis of Azidotrimethylsilane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126382#discovery-and-first-synthesis-of-
azidotrimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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